2-(((3-Amino-2-pyridyl)amino)ethylidene)indane-1,3-dione
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Overview
Description
2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that features a combination of pyridine and indene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 3-aminopyridine with an indene derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-aminopyridin-2(1H)-one: Shares the pyridine structure and exhibits similar chemical properties.
Indole derivatives: Contain the indene structure and are known for their diverse biological activities.
Uniqueness
2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is unique due to its combination of pyridine and indene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H13N3O2 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-[(E)-N-(3-aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
InChI |
InChI=1S/C16H13N3O2/c1-9(19-16-12(17)7-4-8-18-16)13-14(20)10-5-2-3-6-11(10)15(13)21/h2-8,20H,17H2,1H3/b19-9+ |
InChI Key |
STYXDJZDIHSWJG-DJKKODMXSA-N |
Isomeric SMILES |
C/C(=N\C1=C(C=CC=N1)N)/C2=C(C3=CC=CC=C3C2=O)O |
Canonical SMILES |
CC(=NC1=C(C=CC=N1)N)C2=C(C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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